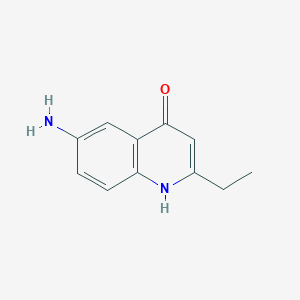

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one

Description

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGYUUWYAWXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one, can be achieved through various methods. One common approach involves the reaction of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde. In this pathway, the amino group is substituted with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only enhance the efficiency of the synthesis but also minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like ethyl 2-bromoacetate are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Anticancer Properties

BCL6 Inhibition

Recent studies have identified 6-amino quinolinone derivatives, including 6-amino-2-ethyl-1,4-dihydroquinolin-4-one, as potential inhibitors of B-cell lymphoma 6 (BCL6), a transcription factor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 is crucial for promoting the differentiation of B-cells and preventing tumorigenesis. Compounds targeting BCL6 have shown promise in preclinical models for treating oncological diseases, suggesting that this compound could be developed into a therapeutic agent for lymphomas and other cancers .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound has been optimized through various methods. For instance, one efficient synthetic approach involves the cyclization of appropriate precursors under mild conditions, yielding high purity and yield. The versatility in synthesis allows for the generation of various derivatives that may enhance biological activity or reduce toxicity .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of other biologically active compounds. Its structural framework can be modified to develop new drugs with enhanced efficacy against specific targets within cancer cells .

Cytotoxic Activity

Screening Against Cancer Cell Lines

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including NCI-N87 (gastric cancer) and DLD-1 (colon cancer). These studies indicate that modifications to the quinolinone scaffold can lead to compounds with potent anticancer activity .

Mechanistic Insights

Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Apoptosis Induction: The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.

- Cell Cycle Arrest: It can induce cell cycle arrest at various phases, preventing cancer cell proliferation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to biomolecules. This activity is crucial in preventing the initiation and progression of various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-dihydroquinolin-4-one scaffold is highly versatile, with substituents at positions 2, 3, 6, and 7 significantly altering biological activity. Below is a comparative analysis of 6-amino-2-ethyl-1,4-dihydroquinolin-4-one and its analogs:

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Key Findings

Substituent Impact on Activity: Amino vs. Halogen Groups: The 6-amino group in the target compound may enhance hydrogen bonding with biological targets compared to halogenated analogs (e.g., 6-bromo or 6-fluoro derivatives), which are typically used as intermediates or reference standards . Ethyl vs. Phenylamino Groups: The 2-ethyl substituent in the target compound likely improves lipophilicity, whereas 2-phenylamino derivatives (e.g., APDQ) exhibit stronger anti-pneumococcal activity by targeting peptidoglycan biosynthesis .

Enzyme Inhibition: APDQ derivatives inhibit SerB653 phosphatase in Porphyromonas gingivalis, a key enzyme in bacterial pathogenesis . The absence of a 3-acyl group in the target compound may reduce phosphatase affinity but could allow for alternative targets.

Antimicrobial Activity: APDQ derivatives show potent activity against Streptococcus pneumoniae (MIC90: 0.009–0.033 μM) by downregulating peptidoglycan biosynthesis genes . The target compound’s ethyl and amino groups may confer distinct antibacterial selectivity, though empirical validation is needed.

Biological Activity

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinolinone class, characterized by its unique structure which includes an amino group at the 6-position and an ethyl group at the 2-position of the quinoline ring. This structure contributes to its diverse biological activities, including potential antitumor and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C_11H_12N_2O, with a molecular weight of approximately 188.23 g/mol. The compound's reactivity is influenced by its functional groups, particularly the amino and carbonyl groups, which allow for various chemical interactions and synthetic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism appears to involve inhibition of specific proteins associated with cancer progression, such as B-cell lymphoma 6 (BCL6) protein. In a study assessing derivatives of dihydroquinolinones, compounds similar to this compound were shown to inhibit BCL6 with an IC50 value around 2.7 μM .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino group enhances binding affinity to target proteins, while the ethyl group improves lipophilicity, potentially increasing membrane permeability .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound distinguishes it from other dihydroquinolinones. A comparative analysis with structurally similar compounds reveals the following:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline | Contains an amino group on quinoline | Antimicrobial and anticancer |

| 1-Methyl-3,4-dihydroquinolin-2(1H)-one | Methyl substitution at position 1 | Potential anti-HIV activity |

| 5-Nitroquinolinone | Nitro group at position 5 | Antineoplastic activity |

| 7-Aminoquinoline | Amino group at position 7 | Antiviral properties |

The presence of the ethyl group at position 2 enhances lipophilicity compared to other derivatives lacking this feature.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including leukemia and breast cancer cells. The mechanism involved apoptosis induction through activation of caspase pathways.

- Antimicrobial Testing : A series of tests against common pathogens revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Protein Interaction Studies : Molecular docking simulations indicated that this compound could effectively bind to BCL6 protein's active site, suggesting a potential mechanism for its antitumor effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one and its derivatives?

A two-step approach is often used: (1) nitro group reduction using catalytic hydrogenation (e.g., Pd/C under H₂ in ethanol) to yield the amine, followed by (2) functionalization via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboximidamide derivatives can be synthesized by reacting the amine intermediate with methylthioimidate hydroiodide under inert atmospheres . Purification typically involves flash chromatography (e.g., Biotage systems) for intermediates and final products.

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Structural validation relies on a combination of:

- ¹H NMR : To verify substituent positions and integration ratios (e.g., aromatic protons in quinoline cores and ethyl/amino group signals).

- Mass spectrometry (ESI-MS) : For molecular weight confirmation (e.g., [M+H]⁺ peaks matching theoretical values).

- Chromatographic purity : HPLC or TLC to ensure >95% purity .

Q. What preliminary pharmacological screening models are suitable for assessing bioactivity?

In vitro assays include:

- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using spectrophotometric methods .

- Cytotoxicity : MTT assays on human cell lines to evaluate therapeutic windows.

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized during nitro-group reduction?

Key factors include:

- Catalyst selection : Pd/C (10% w/w) in ethanol under H₂ achieves ~73% yield for nitro-to-amine conversions, but PtO₂ may improve efficiency for sterically hindered substrates.

- Reaction duration : Extended hydrogenation (48+ hours) ensures complete reduction of nitro intermediates .

- Temperature control : Room temperature minimizes side reactions like over-hydrogenation.

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores.

- Molecular docking : Computational modeling to predict binding affinities for targets like AChE or kinases .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic effects.

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurodegenerative applications?

- Lipophilicity optimization : Aim for logP values 2–3 via alkyl/aryl substitutions.

- Polar surface area (PSA) : Maintain PSA <90 Ų (e.g., by limiting hydrogen bond donors) to improve BBB permeability .

- In silico predictors : Tools like SwissADME to forecast BBB penetration during early design phases.

Q. What analytical challenges arise in characterizing dihydroquinolinone tautomers, and how are they addressed?

- Tautomeric equilibrium : 1,4-dihydroquinolin-4-one exists in keto-enol forms, complicating NMR interpretation. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers .

- X-ray crystallography : Resolve tautomeric ambiguity by determining crystal structures of stable derivatives.

Methodological Notes

- Synthetic reproducibility : Document inert atmosphere conditions (argon/nitrogen) to prevent oxidation of amine intermediates .

- Data validation : Cross-reference NMR shifts with published analogs (e.g., 6-Amino-2-methylquinoline-4-carboxylic acid derivatives) to confirm regiochemistry .

- Ethical compliance : Adhere to non-medical use declarations for industrial/research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.